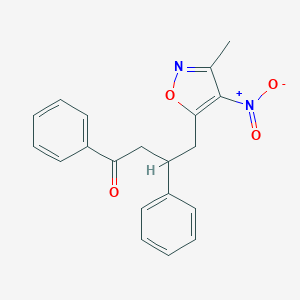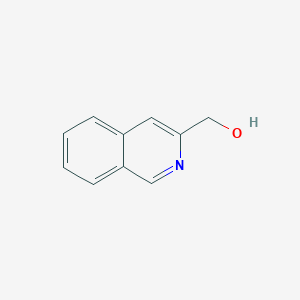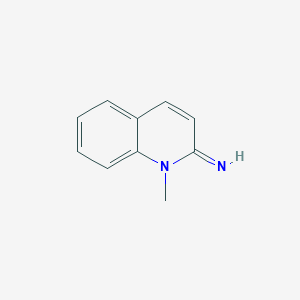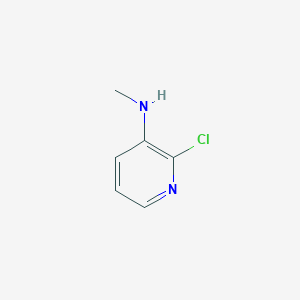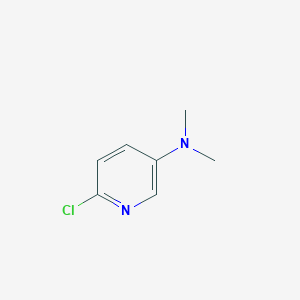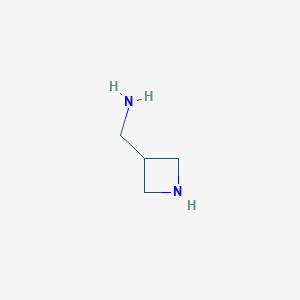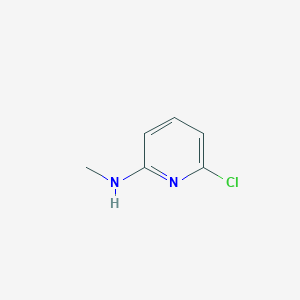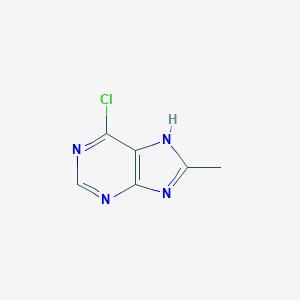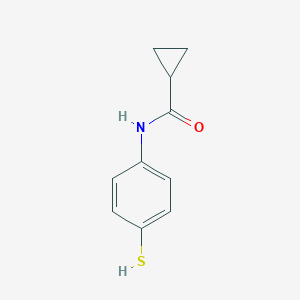
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the thiazole family, which is known for its diverse biological activities. Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes and signaling pathways involved in the progression of various diseases. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This may help to improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In addition, it has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
実験室実験の利点と制限
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a relatively low toxicity, which makes it suitable for in vitro and in vivo studies. However, it also has some limitations. For example, it may have limited solubility in certain solvents, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)-. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential therapeutic properties in the treatment of various diseases. In addition, more studies are needed to fully understand its mechanism of action and its effects on the body. Finally, future research may focus on the development of new derivatives of thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- with improved properties and activities.
合成法
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- can be synthesized through a multistep process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. The resulting product is then reduced with sodium borohydride to yield the final compound.
科学的研究の応用
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have antimicrobial, antiviral, anti-inflammatory, and anticancer activities. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
| 96159-92-1 | |
分子式 |
C12H15NO3S |
分子量 |
253.32 g/mol |
IUPAC名 |
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C12H15NO3S/c1-14-9-6-8(12-13-4-5-17-12)7-10(15-2)11(9)16-3/h6-7H,4-5H2,1-3H3 |
InChIキー |
QXBQKBAGRFODPD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCS2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCS2 |
| 96159-92-1 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



